molecular formula C8H14N2O B2362672 2-nitroso-octahydro-1H-isoindole CAS No. 23083-75-2

2-nitroso-octahydro-1H-isoindole

Cat. No.: B2362672
CAS No.: 23083-75-2
M. Wt: 154.213
InChI Key: JUJVCCZLXDCVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitroso-octahydro-1H-isoindole is an organic compound with the molecular formula C8H14N2O It is a derivative of isoindole, characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom in the isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitroso-octahydro-1H-isoindole typically involves the nitrosation of octahydroisoindole. One common method includes the reaction of octahydroisoindole with nitrous acid (HNO2) under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitroso compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where octahydroisoindole is reacted with a nitrosating agent in a controlled environment. This ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-nitroso-octahydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The nitroso group can be reduced to an amine group (-NH2) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Nitro-1,3,3a,4,5,6,7,7a-octahydroisoindole

    Reduction: 2-Amino-1,3,3a,4,5,6,7,7a-octahydroisoindole

    Substitution: Various substituted isoindole derivatives

Scientific Research Applications

2-nitroso-octahydro-1H-isoindole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitroso-octahydro-1H-isoindole involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-nitroso-octahydro-1H-isoindole can be compared with other nitroso compounds and isoindole derivatives:

    2-Nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindoline: Similar structure but different ring saturation.

    2-Nitroso-1,2,3,4-tetrahydroisoquinoline: Similar nitroso group but different ring system.

    2-Nitroso-1,2,3,4-tetrahydroisoindole: Similar nitroso group but different degree of hydrogenation.

The uniqueness of this compound lies in its specific ring structure and the position of the nitroso group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-nitroso-1,3,3a,4,5,6,7,7a-octahydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-9-10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJVCCZLXDCVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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